2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Metabolic Pathways and Psychotomimetic Activity
Research into the metabolism of related amines has explored the psychotomimetic properties and metabolic pathways. For instance, the study of O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM, STP) revealed insights into the metabolism of such compounds, indicating a relationship between metabolism and psychotomimetic activity (Zweig & Castagnoli, 1977).
Organic Synthesis and Medicinal Chemistry
Significant advancements have been made in the synthesis of compounds related to 2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride. A study on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles highlights this process's efficiency and preservation of enantiomeric purity (Lifchits & Charette, 2008). This methodology finds application in the synthesis of serotonin/norepinephrine reuptake inhibitors.
Schiff Bases and Metal Ion Interaction
The synthesis and characterization of Schiff bases derived from amines reveal their interaction with metal ions. These bases, synthesized from reactions involving various amines, display potential for various applications, including in coordination chemistry (Aguiari et al., 1992).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,6-9)10-5-7-3-4-7;/h7H,3-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPFLIDYYHDPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OCC1CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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